(2-Ethylbutyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to an ethylbutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Ethylbutyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-ethylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity.
Chemical Reactions Analysis
(2-Ethylbutyl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(2-Ethylbutyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
(2-Ethylbutyl)(thiophen-2-ylmethyl)amine can be compared with other similar compounds, such as:
- (2-Methylbutyl)(thiophen-2-ylmethyl)amine
- (2-Ethylhexyl)(thiophen-2-ylmethyl)amine
- (3-Methylbutyl)(thiophen-2-ylmethyl)amine
These compounds share similar structural features but differ in the length and branching of the alkyl chain. The unique combination of the ethylbutyl chain and thiophene ring in this compound provides distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-10(4-2)8-12-9-11-6-5-7-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |
InChI Key |
MKQKGSCOVGEHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.